

Amonafide dihydrochloride reaction condition improvement

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Compound Focus: Amonafide dihydrochloride

CAS No.: 150091-68-2

Cat. No.: S548594

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Amonafide Properties & Handling

This table summarizes key physicochemical and handling data for amonafide, which is crucial for planning and troubleshooting experiments.

Property	Specification / Value	Notes & Handling Recommendations
Molecular Formula/Weight	C ₁₆ H ₁₇ N ₃ O ₂ / 283.33 g/mol [1]	Confirm salt form (e.g., dihydrochloride) for molecular weight adjustments.
Mechanism of Action	Topoisomerase II inhibitor & DNA intercalator [1] [2] [3]	Induces protein-associated DNA single-strand (SSB) and double-strand breaks (DSB) [1].

| **Solubility** | **DMSO:** ~57 mg/mL (201.17 mM) [1] **Ethanol:** ~4 mg/mL [1] **Water:** Insoluble [1] | Use fresh, dry DMSO for best results. Moisture-absorbing DMSO reduces solubility [1]. || **Purity** | 99.94% [1] | Check certificate of analysis for specific batch data. || **Storage & Stability** | Store as per supplier's recommendation upon receipt [1]. | In vitro formulations in DMSO should be aliquoted and stored at recommended temperatures to avoid freeze-thaw cycles and moisture absorption. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving amonafide, which can serve as a reference for troubleshooting your own protocols.

In Vitro Cell Viability (MTT) Assay [1]

This standard protocol is used to determine the cytotoxic effects of amonafide on cancer cell lines.

- **Cell Lines:** Human cancer cell lines (e.g., HT-29, HeLa, PC3).
- **Cell Seeding:** Harvest and seed cells in 96-well plates at a density of 2.5×10^3 cells/well in 150 μ L of medium.
- **Drug Treatment:** Prepare amonafide as a stock solution in DMSO and serially dilute with PBS. Add the dilutions to the wells 24 hours after seeding.
- **Incubation:** Expose cells to the drug for 72 hours.
- **MTT Assay:** After treatment, wash cells twice with PBS. Add 50 μ L/well of MTT reagent (1 mg/mL in PBS) together with 150 μ L/well of pre-warmed medium. Return plates to the incubator for 4 hours.
- **Solubilization & Measurement:** Add DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Plot the average percentage absorbance against concentration to calculate the IC_{50} value.

Preparation of Homogeneous Suspension for In Vivo Studies [1]

For animal studies where amonafide has poor solubility, a homogeneous suspension can be prepared.

- **Formulation:** Use carboxymethyl cellulose sodium (CMC-Na) as a suspending agent.
- **Procedure:** Add the amonafide compound to the CMC-Na solution and mix evenly.
- **Example:** Adding 5 mg of amonafide to 1 mL of CMC-Na solution yields a 5 mg/mL homogeneous suspension.

Troubleshooting Common Experimental Issues

Problem: Poor solubility of amonafide in aqueous buffers.

- **Solution:** Use high-quality, dry DMSO as the primary solvent to create a concentrated stock solution (e.g., 57 mg/mL) [1]. For in vivo work, consider formulating a homogeneous suspension using a vehicle like CMC-Na [1].

Problem: High cytotoxicity in normal cell lines, leading to a narrow therapeutic window.

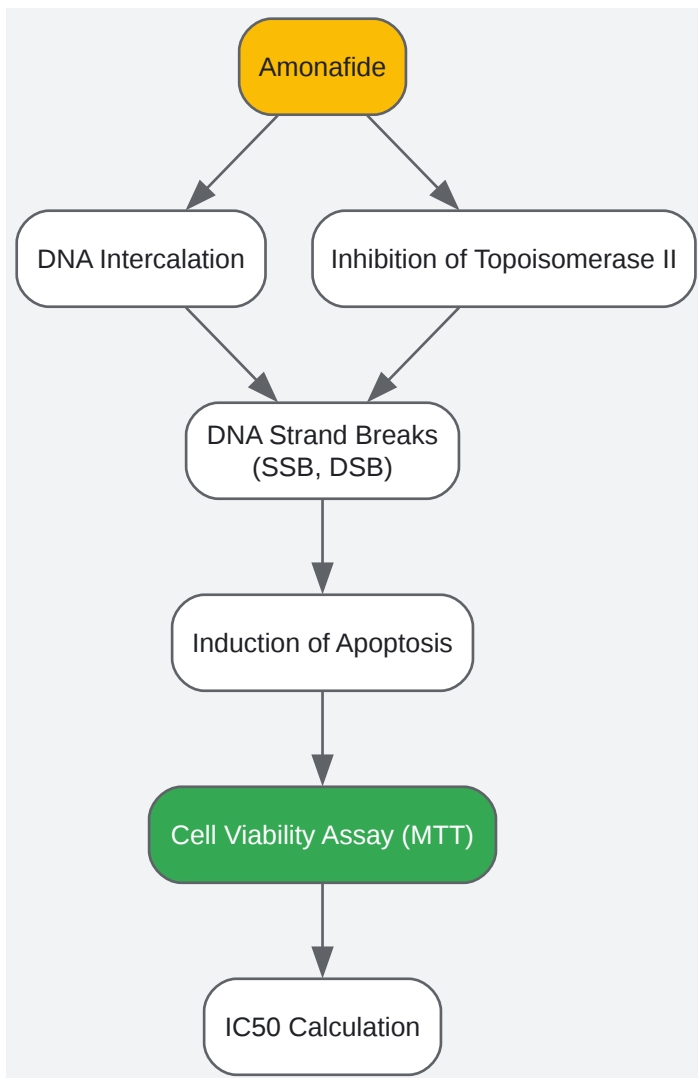
- **Context:** Unmodified amonafide shows high toxicity in normal cells (e.g., IC_{50} of 0.80 μ M in HUVEC cells) [2].
- **Advanced Strategy:** Consider a prodrug approach. Recent research designs enzyme-responsive prodrugs that remain inactive until triggered by the specific enzymatic environment of cancer cells [4] [2]. For example, a dual-locked prodrug (AcKLP) showed significantly reduced toxicity in normal cells (IC_{50} >100 μ M) while remaining potent against glioblastoma cells (IC_{50} ~2.3 μ M) [2].

Problem: Need to monitor drug distribution in real-time during experiments.

- **Advanced Strategy:** Utilize fluorogenic prodrugs. Some novel amonafide prodrugs are designed to release the active drug and emit a fluorescence signal upon activation, allowing for real-time tracking of drug distribution [4] [2].

Experimental Workflow and Mechanism

To better visualize how amonafide functions at a cellular level and how its activity can be assessed, the following diagram outlines the key processes.



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References

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